molecular formula C24H23ClFN3O4S B3019930 N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide CAS No. 451475-64-2

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B3019930
CAS No.: 451475-64-2
M. Wt: 503.97
InChI Key: CTQSGDFJNJQPFT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzamide moiety, and a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a suitable phenyl precursor to introduce the 2-chlorophenyl group.

    Introduction of the Fluorobenzamide Moiety:

    Piperazine Ring Formation: The piperazine ring is then formed by reacting the intermediate with a suitable amine.

    Methoxyphenyl Substitution: Finally, the methoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide: shares similarities with other benzamide derivatives and piperazine-containing compounds.

    This compound: is compared with compounds like N-(2-chlorophenyl)-4-fluorobenzamide and N-(2-methoxyphenyl)piperazine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN3O4S/c1-33-22-9-5-4-8-21(22)28-12-14-29(15-13-28)34(31,32)23-16-17(10-11-19(23)26)24(30)27-20-7-3-2-6-18(20)25/h2-11,16H,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQSGDFJNJQPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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